3-(2,5-dichlorophenyl)propan-1-ol
Description
3-(2,5-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O and a calculated molar mass of 205.08 g/mol. Structurally, it consists of a propan-1-ol chain (HO-CH₂-CH₂-CH₂-) attached to a 2,5-dichlorophenyl ring at the third carbon (Figure 1). The chlorine substituents at the 2- and 5-positions of the phenyl ring contribute to its electron-withdrawing effects, influencing its chemical reactivity and physical properties.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
VBYOQVCWSDSILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,5-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2,5-dichlorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature is one such method. This approach ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(2,5-Dichlorophenyl)-1-propanone.
Reduction: The compound can be further reduced to form 3-(2,5-Dichlorophenyl)-1-propanamine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-Dichlorophenyl)-1-propanone
Reduction: 3-(2,5-Dichlorophenyl)-1-propanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Positional Isomers: 2-(2,5-Dichlorophenyl)propan-1-ol
- Structure: The phenyl group is attached to the second carbon of the propanol chain (HO-CH₂-C(Ph)-CH₃), creating a branched structure.
- CAS : 1427502-42-8 .
- Key Differences :
- Steric Effects : The proximity of the phenyl group to the hydroxyl in the 2-isomer may hinder hydrogen bonding or intramolecular interactions compared to the linear 3-isomer.
- Boiling Point/Solubility : Branched structures typically exhibit lower boiling points and altered solubility profiles due to reduced molecular symmetry.
Substituted Phenylpropanols: 3-(2,5-Diaminophenyl)propan-1-ol
- Structure: Features amino groups (-NH₂) at the 2- and 5-positions of the phenyl ring instead of chlorine.
- CAS : 73793-79-0 (base), 1928659-47-5 (dihydrochloride salt) .
- Applications : Used in oxidative hair dyes (e.g., IMEXINE® OBN/OBK) due to its ability to form colored complexes upon oxidation .
- Key Differences: Polarity: Amino groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic dichloro derivative. Reactivity: The amino groups participate in redox reactions, unlike the inert chlorine substituents in the target compound.
Halogenated Urea Derivatives: 3-(2,5-Dichlorophenyl)-1,1-dimethylurea
- Structure : A urea core (-N(CH₃)₂) linked to a 2,5-dichlorophenyl group.
- Applications : Analytical standard for herbicides (e.g., diuron analogs) .
Methyl-Substituted Analogues: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure: A 3-tolyl (methyl-substituted phenyl) group attached to a dimethylated propanol chain.
- Applications : Fragrance ingredient regulated by IFRA due to its stability and odor profile .
- Key Differences: Lipophilicity: The methyl group on the phenyl ring increases lipophilicity compared to chlorine substituents. Steric Hindrance: Dimethyl groups on the propanol chain reduce conformational flexibility and reactivity .
Physical and Chemical Properties Comparison
| Compound | Molar Mass (g/mol) | Key Physical Properties | Reactivity Insights |
|---|---|---|---|
| 3-(2,5-Dichlorophenyl)propan-1-ol | 205.08 | Estimated high boiling point due to Cl | Acidic hydroxyl (Cl withdraws electrons) |
| 2-(2,5-Dichlorophenyl)propan-1-ol | 205.08 | Lower symmetry may reduce melting point | Steric hindrance near hydroxyl |
| 3-(2,5-Diaminophenyl)propan-1-ol | 182.23 | High water solubility | Oxidative coupling in hair dyes |
| 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | 249.13 | Crystalline solid | Herbicidal activity via urea moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
